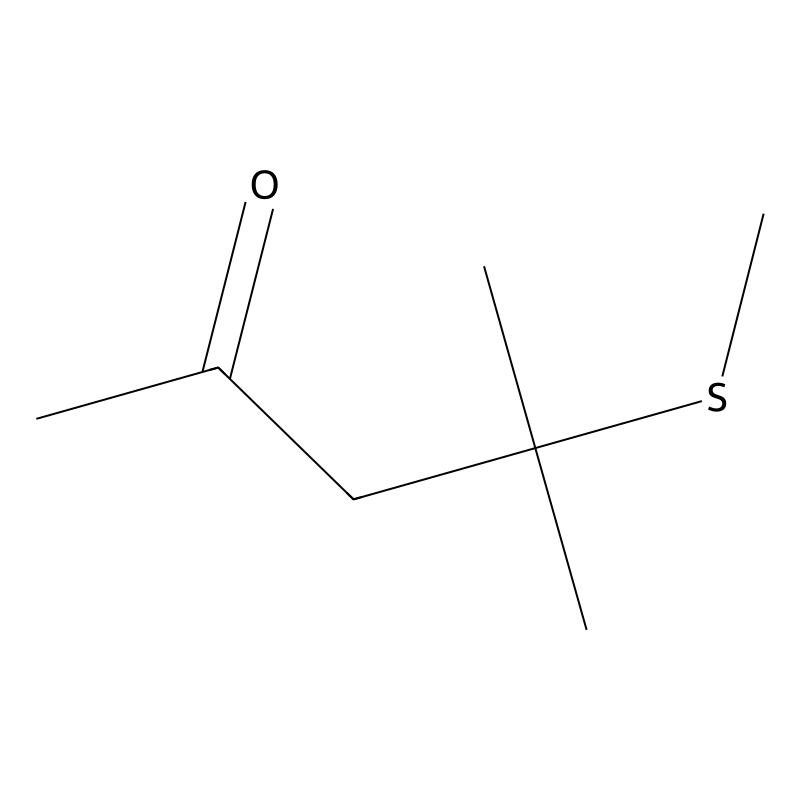

4-Methylthio-4-methyl-2-pentanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methylthio-4-methyl-2-pentanone, also known as 4-methyl-4-(methylthio)pentan-2-one, is a sulfur-containing organic compound characterized by its unique chemical structure. The molecular formula of this compound is , and it has a molecular weight of approximately 146.25 g/mol. This compound is notable for its distinctive odor, often described as resembling cat urine, which has led to its colloquial name "cat ketone" due to its presence in various natural sources including cat urine, blackcurrants, and certain wines .

Occurrence and Detection

2-Pentanone, 4-methyl-4-(methylthio)-, also known as 4-methyl-4-methylthio-2-pentanone, is a sulfur-containing organic compound. It has been identified as a volatile constituent in some fruits and vegetables, including blackcurrants, grapefruit, and guava []. Researchers use headspace techniques coupled with gas chromatography-mass spectrometry (GC-MS) to detect and identify it in these foods [, ].

Flavor Properties

The presence of 2-Pentanone, 4-methyl-4-(methylthio)- can contribute to the overall flavor profile of certain foods. However, limited information is available regarding its specific sensory properties. Scientific literature suggests it may play a role in the aroma of blackcurrants [].

The chemical behavior of 4-methylthio-4-methyl-2-pentanone primarily involves its reactivity as a thiol and ketone. It can participate in several types of reactions:

- Nucleophilic Addition: The carbonyl group in the ketone can undergo nucleophilic addition reactions with various nucleophiles.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides, depending on the reaction conditions.

- Reduction: Conversely, the compound can be reduced to form alcohols or other derivatives.

These reactions make it a versatile compound in synthetic organic chemistry.

The synthesis of 4-methylthio-4-methyl-2-pentanone can be achieved through several methods:

- Alkylation Reactions: One common approach involves the alkylation of thiols with appropriate alkyl halides.

- Condensation Reactions: The compound can also be synthesized via condensation reactions between ketones and thiols under acidic or basic conditions.

- Natural Extraction: Given its presence in various plants and animal products, extraction methods from natural sources are also employed for obtaining this compound.

These methods highlight the compound's accessibility both through synthetic routes and natural sources.

4-Methylthio-4-methyl-2-pentanone finds applications primarily in the flavor and fragrance industries due to its potent odor characteristics. Specific applications include:

- Flavoring Agent: Used in food products such as baked goods, dairy products, and beverages at low concentrations (typically around 1–2 ppm) to enhance flavor profiles .

- Fragrance Component: Incorporated into perfumes and scented products for its unique scent properties.

- Research Chemical: Utilized in studies related to olfactory perception and chemical behavior of sulfur-containing compounds.

Interaction studies involving 4-methylthio-4-methyl-2-pentanone focus on its olfactory properties and potential interactions with biological systems. Research indicates that this compound may interact with olfactory receptors, influencing sensory responses. Additionally, studies on its reactivity with proteins suggest limited interactions under normal physiological conditions .

Several compounds share structural similarities with 4-methylthio-4-methyl-2-pentanone, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Mercapto-3-methylbutanol | Known for its strong odor; found in animal secretions | |

| 4-Methoxy-4-methyl-2-pentanone | Used as a solvent; different functional group | |

| 3-Mercaptohexan-1-ol | Longer chain; different odor profile |

Uniqueness

What sets 4-methylthio-4-methyl-2-pentanone apart is its dual functionality as both a ketone and a thiol, contributing to its distinctive olfactory properties. Its presence in various natural sources further enhances its relevance in flavor and fragrance applications compared to other similar compounds that may lack such versatility or distinctiveness.

4-Methylthio-4-methyl-2-pentanone possesses the molecular formula C₇H₁₄OS [1] [2] [3], with a molecular weight of 146.25 g/mol [1] [2] [3] [4]. The compound represents a ketone derivative containing both methyl and methylthio substituents positioned at the 4-carbon atom of the pentanone chain [5]. The structural framework consists of a five-carbon ketone backbone with the carbonyl group located at the 2-position, while the 4-carbon bears both a methyl group and a methylthio (CH₃S-) functional group [1] [2].

The compound exhibits characteristic properties of an aliphatic ketone, with the carbonyl group forming the central reactive site [5]. The presence of the sulfur-containing methylthio substituent imparts unique chemical properties, including enhanced lipophilicity and distinctive organoleptic characteristics [2] [6]. The compound exists as a colorless to light yellow clear liquid at room temperature [4] [7], with a density of 0.964 g/mL at 25°C [2] [6] and a boiling point of 78°C at 15 mmHg [2] [4] [6].

Nomenclature

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-methyl-4-(methylsulfanyl)pentan-2-one [5] [8] [9]. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions by identifying the longest carbon chain (pentane), the functional group location (2-one for the ketone at position 2), and the substituents at position 4 (methyl and methylsulfanyl groups) [5] [8]. Alternative International Union of Pure and Applied Chemistry representations include 4-methyl-4-(methylthio)pentan-2-one [4] [10] [11], reflecting the common usage of methylthio as a descriptor for the methylsulfanyl group.

Common Synonyms and Trade Names

The compound is known by numerous synonyms reflecting its chemical structure and commercial applications. Primary synonyms include 4-Methyl-4-(methylthio)-2-pentanone [1] [2] [5], 2-Pentanone, 4-methyl-4-(methylthio)- [12] [13], and 4-Methyl-4-(methylmercapto)pentan-2-one [14]. The trade name "cassis pentanone" [2] [14] [15] reflects its blackcurrant-like aroma characteristics and its application in the fragrance industry.

Additional chemical synonyms encompass 4-Methylmercapto-4-methylpentan-2-one [12] [13], 4,4-Dimethyl-5-thiahexane-2-one [6], and 4-Methyl-4-(methylthio)pentan-2-one [4] [5] [11]. Industrial designations include Methylthio-4-Methyl-2-pen [6] and various abbreviated forms used in regulatory contexts.

Chemical Registry Information

Organoleptic Properties

Odor Profile and Characteristics

4-Methylthio-4-methyl-2-pentanone exhibits a distinctive sulfurous odor profile that is characteristic of organosulfur compounds [1] [2] [3]. The compound is classified as having a sulfurous odor type [1] [3], with detailed olfactory characterization revealing a complex sensory profile. When evaluated at 0.10% concentration in dipropylene glycol, the compound presents sulfury, green, metallic, musty, rooty, fruity, tropical, and black currant notes [1] [3].

Advanced olfactory profiling using artificial intelligence analysis indicates that the compound demonstrates the following odor intensity distribution: fruity character at 83.47%, sulfurous character at 82.24%, tropical notes at 73.96%, green characteristics at 71.95%, and black currant nuances at 49.87% [4]. Additional descriptors include vegetable, meaty, herbal, cheesy, and grapefruit notes, though these are present at lower intensities [4].

The compound is recognized in the fragrance and flavor industry under FEMA number 3376 and JECFA number 500 [1] [2] [5], indicating its acceptance for use in food applications.

Taste Characteristics and Threshold Values

The taste threshold for 4-Methylthio-4-methyl-2-pentanone has been established at 25 parts per million [1] [6] [3]. At this concentration, the compound exhibits green, sulfurous, metallic, horseradish, cabbage, vegetative, and herbal nuances [1] [6] [3]. These taste characteristics make it particularly valuable as a flavoring agent in food applications, where it contributes to the development of complex flavor profiles reminiscent of certain fruits and vegetables.

The relatively low taste threshold indicates that the compound possesses significant sensory impact even at minimal concentrations, which is characteristic of sulfur-containing flavor compounds that often serve as potent flavor modifiers in food systems.

Thermodynamic Properties

Boiling Point and Melting Point

4-Methylthio-4-methyl-2-pentanone exhibits a boiling point of 78°C at 15 mmHg [7] [1] [2] [6]. This reduced pressure boiling point is consistent with the compound's moderate volatility and molecular weight of 146.25 g/mol [7] [1] [2]. At standard atmospheric pressure, computational estimates suggest a boiling point range of 181.9°C to 202.4°C [8] [9].

The melting point of the compound has been estimated at 12.61°C using EPI Suite computational methods [8]. This relatively low melting point is consistent with the compound's liquid state at room temperature and indicates relatively weak intermolecular forces, which is typical for branched ketone structures with moderate molecular weights.

Heat Capacity and Enthalpy of Vaporization

Specific heat capacity and enthalpy of vaporization data for 4-Methylthio-4-methyl-2-pentanone are not available in the current literature. These thermodynamic parameters would require experimental determination or advanced computational modeling to establish reliable values for this specific organosulfur ketone.

Physical Constants

Density and Specific Gravity

The density of 4-Methylthio-4-methyl-2-pentanone has been experimentally determined as 0.964 g/mL at 25°C [1] [2] [6] [3]. This value is consistently reported across multiple sources and represents the standard reference density for the compound. The specific gravity, measured relative to water, ranges from 0.964 to 0.97 [7] [10], with the variation likely due to different measurement conditions and purities.

The relatively high density compared to many organic solvents reflects the presence of the sulfur atom, which contributes additional mass to the molecular structure while maintaining a compact molecular geometry.

Refractive Index

The refractive index of 4-Methylthio-4-methyl-2-pentanone is reported as 1.472 measured under n20/D conditions [1] [2] [6] [3]. Some sources report slight variations, with values of 1.459 [9] and 1.47 [7] also documented. The refractive index measurement at 20°C using the sodium D-line (589 nm) is the standard method for this determination.

This refractive index value is consistent with organic compounds containing sulfur and carbonyl functional groups, falling within the typical range for organosulfur ketones.

Solubility and Partition Parameters

Water Solubility

The water solubility of 4-Methylthio-4-methyl-2-pentanone has been estimated at 7241 mg/L at 25°C [8] [11] [12]. This relatively high water solubility for an organosulfur compound is attributed to the presence of the ketone functional group, which can participate in hydrogen bonding with water molecules through its carbonyl oxygen atom.

The compound demonstrates good solubility in dipropylene glycol, as evidenced by its use at 0.10% concentration for olfactory evaluation [1] [3]. This solubility profile makes it suitable for various formulation applications in the flavor and fragrance industry.

Partition Coefficients (LogP/LogKow)

The logarithmic partition coefficient (LogP) for 4-Methylthio-4-methyl-2-pentanone ranges from 1.21 to 1.40 [1] [8] [3]. The EPI Suite computational method provides a value of 1.21 [8], while experimental or alternative computational methods suggest values up to 1.40 [1] [3]. This moderate LogP value indicates a balanced hydrophilic-lipophilic character, with slight preference for organic phases over aqueous phases.

The partition coefficient data suggests that the compound can effectively distribute between aqueous and organic phases, which is advantageous for its applications in flavor systems that may contain both water and oil phases.

Volatility Parameters

Vapor Pressure

The vapor pressure of 4-Methylthio-4-methyl-2-pentanone has been determined through computational methods and experimental measurements. EPI Suite calculations indicate vapor pressures of 0.61 mmHg at 20°C and 0.88 mmHg at 25°C [8]. Alternative measurements report values of 0.3 mmHg at 20°C [8] and 0.293 mmHg at 25°C [11] [12].

Additional estimates suggest vapor pressures of 0.4463 hPa at 20°C and 0.6458 hPa at 25°C [4], which convert to approximately 0.33 mmHg and 0.48 mmHg respectively. The variation in reported values likely reflects different measurement techniques and computational methodologies.

The compound demonstrates moderately fast evaporation characteristics [4], with a relative evaporation rate of 6.2 compared to butyl acetate [10]. This volatility profile makes it suitable for applications requiring controlled release characteristics.

Flash Point and Flammability

4-Methylthio-4-methyl-2-pentanone exhibits a flash point greater than 113°C (greater than 230°F) [1] [2] [6] [3]. Some sources report estimates of 73.5°C [9] for the flash point, though the higher values appear more consistently across multiple reliable sources. The compound is classified as a flammable liquid [10] [13].

The relatively high flash point indicates that the compound requires significant heating before it can form ignitable vapor-air mixtures, which is important for safe handling and storage considerations. Specific explosive limits data are not available for this compound, though its classification as a flammable liquid indicates the potential for vapor-air explosive mixtures under appropriate conditions.

| Property | Value | Units | Conditions | Reference |

|---|---|---|---|---|

| Molecular Formula | C₇H₁₄OS | - | - | [7] [1] [2] |

| Molecular Weight | 146.25 | g/mol | - | [7] [1] [2] |

| Boiling Point | 78 | °C | 15 mmHg | [7] [1] [2] [6] |

| Melting Point | 12.61 | °C | Estimated | [8] |

| Density | 0.964 | g/mL | 25°C | [1] [2] [6] [3] |

| Refractive Index | 1.472 | - | n₂₀/D | [1] [2] [6] [3] |

| Flash Point | >113 | °C | - | [1] [2] [6] [3] |

| Vapor Pressure | 0.61-0.88 | mmHg | 20-25°C | [8] |

| Water Solubility | 7241 | mg/L | 25°C | [8] [11] [12] |

| LogP | 1.21-1.40 | - | - | [1] [8] [3] |

| Taste Threshold | 25 | ppm | - | [1] [6] [3] |

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 120 of 121 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index